10-(3-(Dimethylamino)propyl)acridin-9(10H)-one
Overview
Description
10-(3-(Dimethylamino)propyl)acridin-9(10H)-one is a derivative of acridine, a heterocyclic organic compound Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, dye manufacturing, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one typically involves the reaction of acridone with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
10-(3-(Dimethylamino)propyl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridone moiety to acridanes.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of acridanes.
Substitution: Formation of various substituted acridine derivatives.
Scientific Research Applications
10-(3-(Dimethylamino)propyl)acridin-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential as an antitumor and antimicrobial agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one involves its ability to intercalate into DNA, disrupting the normal function of the nucleic acids. This intercalation can inhibit the replication and transcription processes, leading to cytotoxic effects. The compound’s interaction with DNA is facilitated by its planar structure, which allows it to insert between the base pairs of the DNA helix.
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Known for its use as an antiseptic and in the treatment of protozoal infections.
9-Methylacridine: Used in the synthesis of dyes and as a precursor for other acridine derivatives.
9-Carboxyacridine: Investigated for its potential as an anticancer agent.
Uniqueness
10-(3-(Dimethylamino)propyl)acridin-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
10-[3-(dimethylamino)propyl]acridin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19(2)12-7-13-20-16-10-5-3-8-14(16)18(21)15-9-4-6-11-17(15)20/h3-6,8-11H,7,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLIFHIYLXSQEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177640 | |
Record name | 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307-88-2 | |
Record name | 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-(3-(DIMETHYLAMINO)PROPYL)ACRIDIN-9(10H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0K6203U6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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